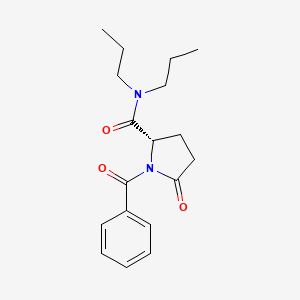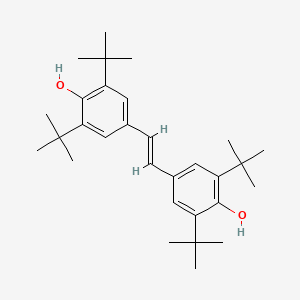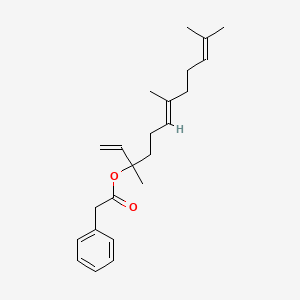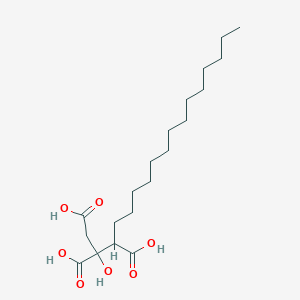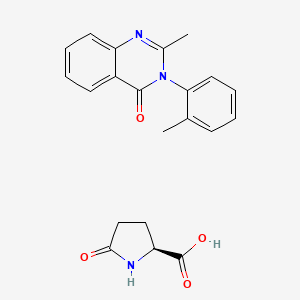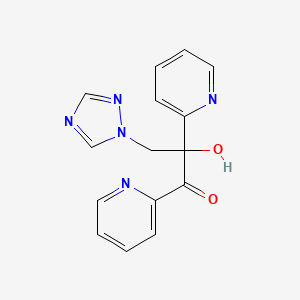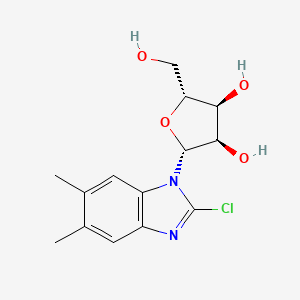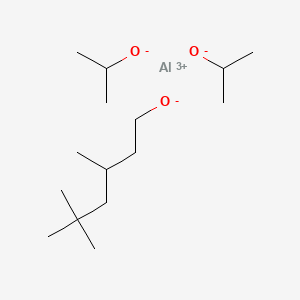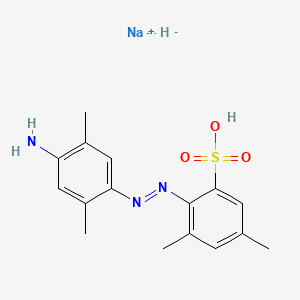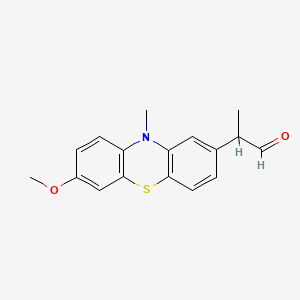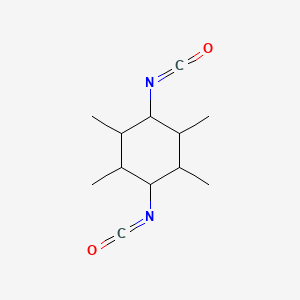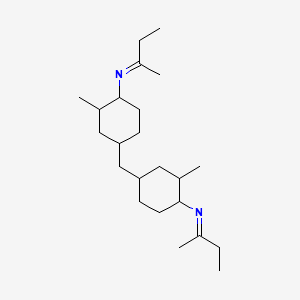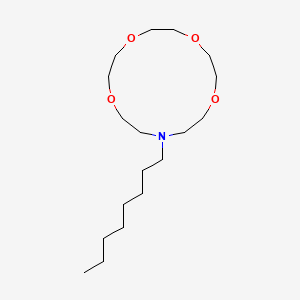
13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is a chemical compound with the molecular formula C18H37NO4. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is known for its ability to form stable complexes with metal ions, making it useful in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the reaction of 1,4,7,10-tetraoxa-13-azacyclopentadecane with an octyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as potassium carbonate is used to facilitate the reaction. The product is then purified by column chromatography .
Analyse Chemischer Reaktionen
13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the octyl group can be replaced by other alkyl or aryl groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, bases, and acids, depending on the specific reaction being carried out. The major products formed from these reactions vary based on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. This property is useful in the separation and purification of metals.
Biology: The compound can be used in biological studies to investigate the interactions between metal ions and biological molecules.
Industry: Used in the development of sensors and catalysts due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane involves its ability to form stable complexes with metal ions. The ether groups in the compound’s structure can coordinate with metal ions, forming a stable ring structure. This coordination can affect the reactivity and properties of the metal ions, making the compound useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane include other crown ethers such as:
1,4,7,10-Tetraoxa-13-azacyclopentadecane: Lacks the octyl group, making it less hydrophobic and potentially less effective in certain applications.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains an additional nitrogen atom, which can alter its complexation properties with metal ions.
The uniqueness of this compound lies in its octyl group, which increases its hydrophobicity and can enhance its interactions with certain metal ions and organic molecules .
Eigenschaften
CAS-Nummer |
75006-54-1 |
|---|---|
Molekularformel |
C18H37NO4 |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
13-octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-19-9-11-20-13-15-22-17-18-23-16-14-21-12-10-19/h2-18H2,1H3 |
InChI-Schlüssel |
KMPVQUCVSURRIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1CCOCCOCCOCCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


